プラミベリン塩酸塩

説明

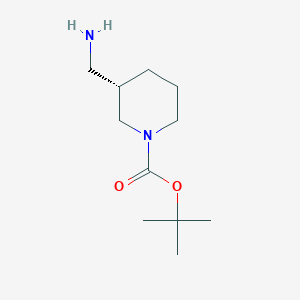

Pramiverin hydrochloride, also known as CI-879, is a compound that has been identified as a potential cognition activator. This substance falls within the category of nootropic agents, which are known to enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. The synthesis of pramiverin hydrochloride involves a multi-step chemical process that results in the formation of a hydrochloride salt form of the base compound .

Synthesis Analysis

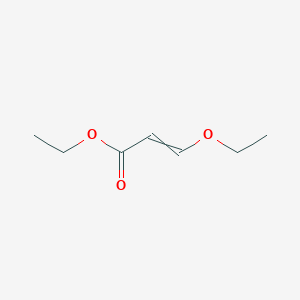

The synthesis of pramiverin hydrochloride is a complex process that begins with the conversion of bromoacetic-2-14C acid into its ethyl ester. This ester then reacts with sodium 2-pyrrolidinone to yield ethyl 2-oxo-1-pyrrolidineacetate-α-14C acid. The subsequent treatment of this intermediate with N,N-bis(1-methylethyl)-1,2-ethanediamine gives rise to the pramiverin free base. Finally, this base is converted into the hydrochloride salt, which is the form suitable for potential clinical use as a cognition activator .

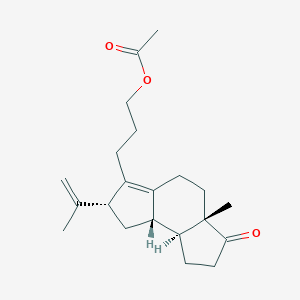

Molecular Structure Analysis

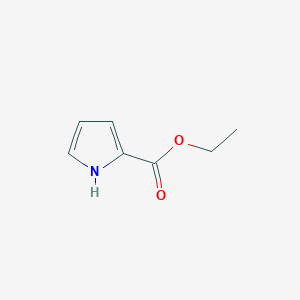

The molecular structure of pramiverin hydrochloride is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam structure. This ring is substituted with an oxo group and an acetamide group, which is further modified with a bis(1-methylethyl)aminoethyl chain. The hydrochloride salt form is derived from the free base of pramiverin, indicating the presence of a hydrochloride group that enhances the compound's solubility and stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pramiverin hydrochloride are indicative of the compound's reactivity and functional group transformations. Starting from bromoacetic acid, the reactions proceed through esterification, nucleophilic substitution, and amine alkylation steps. Each of these steps is crucial for the introduction of the necessary functional groups and the formation of the final compound. The synthesis process demonstrates the compound's ability to undergo various chemical transformations to achieve the desired molecular structure .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of pramiverin hydrochloride are not detailed in the provided data, it can be inferred that the compound's hydrochloride salt form would exhibit properties typical of similar compounds. These properties may include improved water solubility compared to the free base, which is advantageous for drug formulation and administration. The presence of the hydrochloride group also suggests that the compound would exhibit ionic characteristics, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile .

科学的研究の応用

プロテオミクス研究

プラミベリン塩酸塩: は、タンパク質の発現、機能、および相互作用を研究するためにプロテオミクス研究で使用されます。 これは、タンパク質の同定と定量、タンパク質の修飾の理解、および複雑なタンパク質ネットワークの構造と機能を理解するのに役立つ生化学ツールです .

薬理学研究

薬理学では、プラミベリン塩酸塩は、その潜在的な治療効果について研究されています。これは、薬物設計および開発において重要なピペリジン類に属します。 ピペリジン誘導体は、さまざまな医薬品に存在し、医薬品化学における重要性を示しています .

抗癌研究

プラミベリン塩酸塩の誘導体、特にピペリジンに関連する誘導体は、その抗癌特性について研究されてきました。 研究によると、ピペリジン化合物は、重要なシグナル伝達経路に影響を与えることによって、乳がん、前立腺がん、肺がんなどのさまざまながんに対する臨床薬として作用する可能性があります .

神経薬理学

神経薬理学的用途では、プラミベリン塩酸塩とその誘導体は、神経系への影響について調査されています。 それらは、中枢神経系を標的とする薬物の合成におけるピペリジン化合物の重要性を考えると、アルツハイマー病などの治療における潜在的な役割について調べられています .

創薬

プラミベリン塩酸塩は、創薬プロセスにおいても重要です。これは、新しい薬理学的薬剤の合成における前駆体または成分として役立ちます。 その特性は、安全性、有効性、および治療薬としての可能性について分析されます .

生化学研究

最後に、生化学研究では、プラミベリン塩酸塩は、生化学的経路とプロセスの研究に使用されます。 これは、疾患の分子メカニズムと生化学的仮説の検証を掘り下げる実験における貴重な化学物質です .

作用機序

Target of Action

Pramiverin hydrochloride, also known as Propiverine hydrochloride, primarily targets the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction and relaxation of the bladder muscle, which is essential for urinary function .

Mode of Action

Pramiverin hydrochloride demonstrates both anticholinergic and calcium-modulating properties . The anticholinergic action inhibits the efferent connection of the pelvic nerve, leading to the relaxation of the bladder smooth muscle . Concurrently, its calcium-modulating property inhibits cellular calcium influx, further contributing to muscle relaxation .

Biochemical Pathways

The compound’s anticholinergic action blocks the muscarinic receptors in the detrusor muscle, inhibiting the contraction of the bladder muscle . This action, combined with the inhibition of cellular calcium influx, diminishes muscle spasms , thereby affecting the biochemical pathways involved in muscle contraction and relaxation.

Pharmacokinetics

It is known that the compound’s anticholinergic and calcium-modulating properties contribute to its therapeutic effects

Result of Action

The primary result of Pramiverin hydrochloride’s action is the inhibition of abnormal contractions of bladder smooth muscle . This leads to the relief of symptoms associated with overactive bladder (OAB), such as urinary urgency, increased frequency of urination, and nocturia .

特性

IUPAC Name |

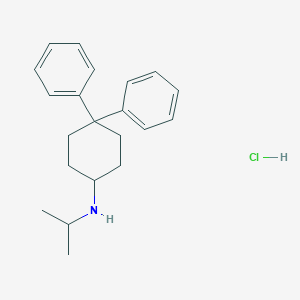

4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N.ClH/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20,22H,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBNXHMQMNPCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14334-40-8 (Parent) | |

| Record name | Pramiverin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60162395 | |

| Record name | Pramiverin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14334-41-9 | |

| Record name | Cyclohexanamine, N-(1-methylethyl)-4,4-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14334-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramiverin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014334419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramiverin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diphenylcyclohexyl(isopropyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23ET5815S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)